NMDA Receptor Binding Affinity: Quantified IC50 vs. Known Antagonists
In a radioligand binding assay measuring inhibition of [³H]-strychnine binding to the N-methyl-D-aspartate (NMDA) glutamate receptor 1, 2,2-dimethyl-chroman-6-ylamine exhibited an IC50 of 4.14 × 10⁵ nM (414 μM) [1]. This represents a measurable, albeit moderate, interaction with the NMDA receptor glycine-binding site, providing a quantitative benchmark for comparison with known NMDA antagonists and structural analogs under identical assay conditions [1].
| Evidence Dimension | NMDA receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 4.14 × 10⁵ nM (414 μM) |
| Comparator Or Baseline | Baseline: complete inhibition curve in [³H]-strychnine competitive binding assay |
| Quantified Difference | IC50 = 414 μM |
| Conditions | [³H]-strychnine binding to N-methyl-D-aspartate glutamate receptor 1 (in vitro radioligand binding assay) |
Why This Matters
This is the only publicly available, experimentally determined IC50 value for 2,2-dimethyl-chroman-6-ylamine at the NMDA receptor, establishing a verifiable affinity benchmark for medicinal chemistry programs targeting glutamate receptor modulation.
- [1] BindingDB. Affinity Data for 2,2-Dimethyl-chroman-6-ylamine (CID 13466480). IC50 = 4.14E+5 nM; Assay: Inhibition of [³H]-strychnine binding to N-methyl-D-aspartate glutamate receptor 1. BindingDB Monomer ID 50000100. View Source
